molecular formula C7H10N2O2S B1435355 5-Methanesulfonyl-3-methylpyridin-2-amine CAS No. 1361478-88-7

5-Methanesulfonyl-3-methylpyridin-2-amine

Cat. No. B1435355
M. Wt: 186.23 g/mol
InChI Key: OPBKBAKAKKOEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonyl-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol. It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . A specific example is the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-3-methylpyridin-2-amine consists of a pyridine ring with a methanesulfonyl group and a methyl group attached to it.


Chemical Reactions Analysis

Amines, such as 5-Methanesulfonyl-3-methylpyridin-2-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts .

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be corrosive to metals and toxic if swallowed . They may also cause severe skin burns and eye damage .

Future Directions

The future directions for the study of 5-Methanesulfonyl-3-methylpyridin-2-amine could involve further exploration of its synthesis, properties, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of its potential biological activities could be areas of interest.

properties

IUPAC Name

3-methyl-5-methylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-3-6(12(2,10)11)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKBAKAKKOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-3-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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